2,2-Difluoro-2-(2-fluorophenyl)acetamide
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Overview
Description
2,2-Difluoro-2-(2-fluorophenyl)acetamide is an organic compound with the molecular formula C8H6F3NO. It is characterized by the presence of two fluorine atoms attached to the central carbon atom and an additional fluorine atom on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2-fluorophenyl)acetamide typically involves the reaction of 2-fluoroaniline with difluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-fluoroaniline and difluoroacetic anhydride.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as dichloromethane. The temperature is maintained at a moderate level to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetamides, while hydrolysis can produce difluoroacetic acid and 2-fluoroaniline .
Scientific Research Applications
2,2-Difluoro-2-(2-fluorophenyl)acetamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic benefits and mechanisms of action
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(2-chlorophenyl)acetamide
- 2,2-Difluoro-2-(2-bromophenyl)acetamide
- 2,2-Difluoro-2-(2-iodophenyl)acetamide
Uniqueness
2,2-Difluoro-2-(2-fluorophenyl)acetamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in pharmaceutical synthesis .
Properties
CAS No. |
1375472-28-8 |
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Molecular Formula |
C8H6F3NO |
Molecular Weight |
189.13 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H6F3NO/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H2,12,13) |
InChI Key |
RVRODPJOXVRMHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)N)(F)F)F |
Origin of Product |
United States |
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